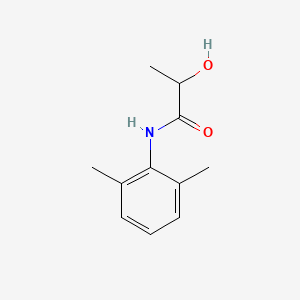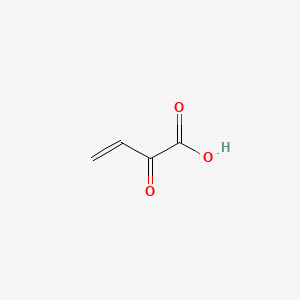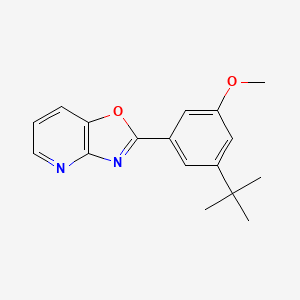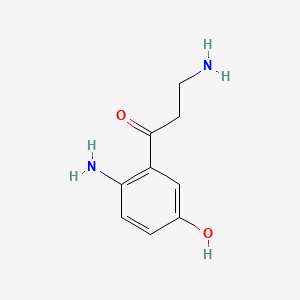
Hygroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Hygroline: is a naturally occurring alkaloid found in various plant species. It is known for its unique chemical structure and potential applications in various scientific fields. The compound has garnered interest due to its biological activities and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hygroline typically involves several steps, starting from readily available precursors. One common method involves the reduction of a precursor compound using specific reagents under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.
化学反応の分析
Types of Reactions: Hygroline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups in the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.
Major Products Formed: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of this compound.
科学的研究の応用
Chemistry: In chemistry, Hygroline is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It has been shown to interact with specific enzymes and receptors, making it a valuable tool for understanding biochemical pathways.
Medicine: this compound has potential therapeutic applications due to its biological activities. Research is ongoing to explore its use in treating various medical conditions, including neurodegenerative diseases and cancer.
Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industries.
作用機序
The mechanism of action of Hygroline involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, this compound may inhibit certain enzymes, thereby affecting metabolic processes and cellular functions.
類似化合物との比較
Nicotine: Like Hygroline, nicotine is an alkaloid with significant biological activity. Both compounds interact with receptors in the nervous system, but their effects and applications differ.
Cocaine: Another alkaloid, cocaine, shares some structural similarities with this compound. their mechanisms of action and therapeutic potentials are distinct.
Uniqueness: this compound’s uniqueness lies in its specific chemical structure and the range of biological activities it exhibits. Unlike other similar compounds, this compound has shown potential in diverse scientific applications, making it a compound of significant interest for further research and development.
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
(2R)-1-[(2R)-1-methylpyrrolidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-7(10)6-8-4-3-5-9(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChIキー |
CWMYODFAUAJKIV-HTQZYQBOSA-N |
SMILES |
CC(CC1CCCN1C)O |
異性体SMILES |
C[C@H](C[C@H]1CCCN1C)O |
正規SMILES |
CC(CC1CCCN1C)O |
同義語 |
hygroline pseudohygroline |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




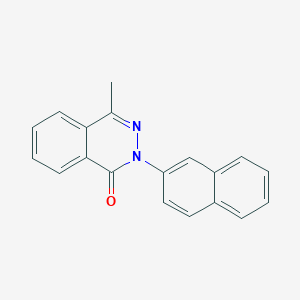
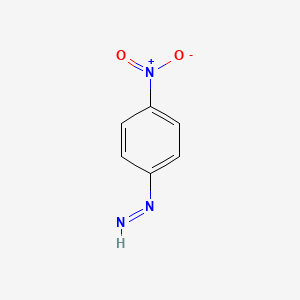
![[3-chloro-2-(3-nitrobenzoyl)oxypropyl] 3-nitrobenzoate](/img/structure/B1194715.png)
